7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: is a synthetic organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, methoxy, and ethylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenylamine, 7-bromo-4-chloro-3H-chromen-2-one, and methoxy reagents.
Formation of Intermediate: The initial step involves the reaction of 4-ethylphenylamine with 7-bromo-4-chloro-3H-chromen-2-one under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the chromeno[2,3-d]pyrimidine core.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using methoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
- 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the ethylphenyl and methoxy groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a synthetic compound that belongs to the chromeno-pyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the chromeno-pyrimidine scaffold through condensation reactions involving appropriate precursors. Characterization of the compound is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic activities against various cancer cell lines. In vitro assays have shown that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (breast cancer) | 10.7 |
This compound | A549 (lung cancer) | 7.7 |
This compound | MIA PaCa-2 (pancreatic cancer) | 7.3 |
These results indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutic agents like etoposide and camptothecin .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound may interfere with various stages of the cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : Studies suggest that it activates intrinsic apoptotic pathways through mitochondrial dysfunction.
- Inhibition of Metastasis : It has been reported to reduce migration and invasion capabilities in certain cancer cell lines .
Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various chromeno-pyrimidine derivatives on human cancer cell lines. The results demonstrated that the tested compounds significantly inhibited growth in a dose-dependent manner. Notably, this compound showed IC50 values indicating potent activity against MDA-MB-231 and A549 cells .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of chromeno-pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring enhance biological activity. The presence of halogen atoms (like bromine) and alkyl groups (like ethyl) were found to improve lipophilicity and cellular uptake .
Properties
IUPAC Name |
7-bromo-2-(4-ethylphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-3-11-4-6-12(7-5-11)18-22-19(24)15-9-13-8-14(21)10-16(25-2)17(13)26-20(15)23-18/h4-8,10H,3,9H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVFXHFBSRPUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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